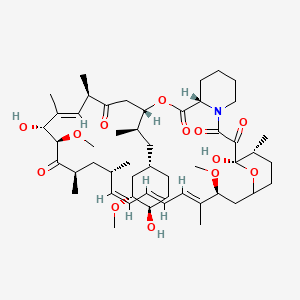

Rapamycin (TN)

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Rapamycin, also known as sirolimus, is a macrolide compound produced by the bacterium Streptomyces hygroscopicus. It was first discovered in soil samples from Easter Island (Rapa Nui) in the 1970s. Rapamycin is primarily known for its immunosuppressive properties, which led to its use in preventing organ transplant rejection. Additionally, it has antifungal, antitumor, neuroprotective, and lifespan extension activities .

準備方法

Synthetic Routes and Reaction Conditions

Rapamycin is synthesized through a complex biosynthetic pathway involving polyketide synthase (PKS) and nonribosomal peptide synthetase (NRPS). The core structure is derived from (4R,5R)-4,5-dihydrocyclohex-1-ene-carboxylic acid, extended by PKS, cyclized by incorporating pipecolate, and further modified by post-PKS enzymes .

Industrial Production Methods

Industrial production of rapamycin involves fermentation using Streptomyces hygroscopicus. Optimization of fermentation conditions, such as nutrient composition, pH, temperature, and aeration, is crucial for maximizing yield. Post-fermentation, rapamycin is extracted and purified using various chromatographic techniques .

化学反応の分析

Types of Reactions

Rapamycin undergoes various chemical reactions, including oxidation, reduction, and substitution. It is sensitive to base-catalyzed degradation, leading to the formation of ring-opened isomers .

Common Reagents and Conditions

Common reagents used in rapamycin reactions include dimethyl sulfoxide (DMSO), sodium butyrate, and lanthanum chloride (LaCl3). These reagents can enhance rapamycin production by affecting cell membrane permeability and metabolic pathways .

Major Products

Major products formed from rapamycin reactions include its analogs and derivatives, which are synthesized to improve its pharmacological properties. These derivatives often exhibit enhanced potency and reduced side effects .

科学的研究の応用

Rapamycin has a wide range of scientific research applications:

Chemistry: Used as a model compound for studying polyketide biosynthesis and enzyme mechanisms.

Biology: Investigated for its role in cellular processes, such as autophagy and cell growth regulation.

Medicine: Used as an immunosuppressant in organ transplantation, treatment of certain cancers, and potential anti-aging therapy

Industry: Incorporated into drug-eluting stents to prevent restenosis in cardiovascular treatments.

作用機序

Rapamycin exerts its effects by inhibiting the mammalian target of rapamycin (mTOR), a serine/threonine-specific protein kinase that regulates cell growth, proliferation, and survival. Rapamycin binds to the intracellular receptor FK506-binding protein 12 (FKBP12), forming a complex that interacts with the FKBP12-rapamycin-binding (FRB) domain of mTOR. This interaction inhibits mTOR activity, disrupting cell cycle progression and T-cell proliferation .

類似化合物との比較

Similar Compounds

FK-506 (Tacrolimus): Another immunosuppressant that binds to FKBP12 but inhibits calcineurin instead of mTOR.

Cyclosporin A: An immunosuppressant that inhibits calcineurin by binding to cyclophilin.

Uniqueness

Rapamycin is unique due to its specific inhibition of mTOR, which plays a crucial role in various cellular processes. This distinct mechanism of action allows rapamycin to be used in a broader range of therapeutic applications, including cancer treatment and potential anti-aging therapies .

特性

分子式 |

C51H79NO13 |

|---|---|

分子量 |

914.2 g/mol |

IUPAC名 |

(1R,9S,12S,15R,16E,18R,19R,21R,23S,24E,26E,28E,30S,35R)-1,18-dihydroxy-12-[(2R)-1-[(1S,3R,4R)-4-hydroxy-3-methoxycyclohexyl]propan-2-yl]-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone |

InChI |

InChI=1S/C51H79NO13/c1-30-16-12-11-13-17-31(2)42(61-8)28-38-21-19-36(7)51(60,65-38)48(57)49(58)52-23-15-14-18-39(52)50(59)64-43(33(4)26-37-20-22-40(53)44(27-37)62-9)29-41(54)32(3)25-35(6)46(56)47(63-10)45(55)34(5)24-30/h11-13,16-17,25,30,32-34,36-40,42-44,46-47,53,56,60H,14-15,18-24,26-29H2,1-10H3/b13-11+,16-12+,31-17+,35-25+/t30-,32-,33-,34-,36-,37+,38?,39+,40-,42+,43+,44-,46-,47+,51-/m1/s1 |

InChIキー |

QFJCIRLUMZQUOT-XRDCAIOLSA-N |

異性体SMILES |

C[C@@H]1CCC2C[C@@H](/C(=C/C=C/C=C/[C@H](C[C@H](C(=O)[C@@H]([C@@H](/C(=C/[C@H](C(=O)C[C@H](OC(=O)[C@@H]3CCCCN3C(=O)C(=O)[C@@]1(O2)O)[C@H](C)C[C@@H]4CC[C@H]([C@@H](C4)OC)O)C)/C)O)OC)C)C)/C)OC |

正規SMILES |

CC1CCC2CC(C(=CC=CC=CC(CC(C(=O)C(C(C(=CC(C(=O)CC(OC(=O)C3CCCCN3C(=O)C(=O)C1(O2)O)C(C)CC4CCC(C(C4)OC)O)C)C)O)OC)C)C)C)OC |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。